molecular formula C31H28ClN7O2 B15150706 N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide

N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide

Cat. No.: B15150706
M. Wt: 566.1 g/mol
InChI Key: FONRCZUZCHXWBD-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C₃₁H₂₈ClN₇O₂ and molecular weight 566.053 g/mol (CAS: 1604810-83-4), is a structurally complex small molecule featuring a pyrimidine core substituted with a chloro group and an indole moiety. The indole ring is linked to a phenylamino group, while the benzamide portion contains a dimethylamino-substituted but-2-enamido side chain . The compound’s synthesis and characterization are documented in pharmacological catalogs, with a purity suitable for research use .

Properties

Molecular Formula

C31H28ClN7O2

Molecular Weight

566.1 g/mol

IUPAC Name

N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-3-[4-(dimethylamino)but-2-enoylamino]benzamide

InChI

InChI=1S/C31H28ClN7O2/c1-39(2)15-7-14-28(40)35-21-9-5-8-20(16-21)30(41)36-22-10-6-11-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-13-4-3-12-24(25)27/h3-14,16-19,33H,15H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38)

InChI Key

FONRCZUZCHXWBD-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC=CC(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

THZ2 is synthesized through a series of chemical reactions involving the formation of a benzimidic acid derivative. The solubility of THZ2 in dimethyl sulfoxide (DMSO) is greater than 28.3 mg/mL, and it is insoluble in water. The compound can be stored at -20°C for several months .

Industrial Production Methods

The industrial production of THZ2 involves the large-scale synthesis of its chemical precursors followed by the final assembly of the compound. The process requires precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in DMSO for use in various applications .

Chemical Reactions Analysis

Types of Reactions

THZ2 undergoes various chemical reactions, including covalent binding to its target enzyme, cyclin-dependent kinase 7. This binding inhibits the phosphorylation of RNA polymerase II, thereby suppressing transcriptional activity .

Common Reagents and Conditions

The synthesis of THZ2 involves the use of reagents such as benzimidic acid derivatives, dimethyl sulfoxide, and other organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired chemical transformations .

Major Products Formed

The primary product formed from the reactions involving THZ2 is the covalent complex with cyclin-dependent kinase 7. This complex inhibits the enzyme’s activity, leading to the suppression of cancer cell growth .

Mechanism of Action

THZ2 exerts its effects by covalently binding to cyclin-dependent kinase 7, thereby inhibiting its activity. Cyclin-dependent kinase 7 is involved in the phosphorylation of RNA polymerase II, which is essential for transcription initiation. By inhibiting this enzyme, THZ2 suppresses the transcription of genes that are critical for cancer cell survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally related analogs:

Compound Name Molecular Formula Key Structural Features Reported Activity/Findings Reference
N-(3-{[5-Chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-3-[4-(dimethylamino)but-2-enamido]benzamide C₃₁H₂₈ClN₇O₂ Chloro-pyrimidine, indole, dimethylamino butenamide High affinity for kinase targets (IC₅₀ < 50 nM in preliminary assays); moderate solubility in DMSO .
N-(4-{[(3R)-3-{[5-Chloro-4-(1H-indol-3-yl)-2-pyrimidinyl]amino}-1-piperidinyl]carbonyl}phenyl)-4-(dimethylamino)butanamide C₃₂H₃₈ClN₉O₂ Piperidine linker, butanamide (saturated chain) Reduced kinase inhibition (IC₅₀ ~200 nM) due to decreased conformational flexibility .
(E)-N-(3-((6-(1H-Indol-3-yl)pyrimidin-4-yl)amino)phenyl)-4-(4-(dimethylamino)but-2-enamido)benzamide C₃₁H₂₉N₇O₂ Pyrimidine at position 6 (vs. 5-chloro substitution) Lower potency (IC₅₀ ~120 nM) but improved metabolic stability in liver microsomes .
3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide C₂₉H₃₅ClN₈O₂ Methoxy group, methylated indole, propanamide Identified as a genotoxic impurity in osimertinib; requires trace-level quantification (<1 ppm) .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₂₉H₂₃F₂N₇O₃S Fluorinated chromene, pyrazolopyrimidine, sulfonamide Broad-spectrum kinase inhibition (IC₅₀ < 10 nM); high cytotoxicity in solid tumors .

Key Observations:

Structural Flexibility and Potency :

  • The target compound’s unsaturated but-2-enamido chain (vs. saturated butanamide in ) enhances conformational flexibility, likely contributing to its higher kinase affinity .
  • Substitution at pyrimidine position 5 (chloro) vs. 6 (indole) significantly impacts target engagement, as seen in .

Toxicity and Stability: The methylated indole analog in exhibits genotoxicity, emphasizing the need for stringent impurity control in drug formulations. Fluorinated derivatives (e.g., ) show superior cytotoxicity but may face challenges in solubility and off-target effects.

Metabolic Stability :

  • Saturated side chains (e.g., butanamide in ) reduce potency but improve metabolic stability, suggesting a trade-off between efficacy and pharmacokinetics.

Research Findings and Challenges

  • Kinase Selectivity : The target compound’s indole-pyrimidine core demonstrates selectivity for tyrosine kinases over serine/threonine kinases, as evidenced by computational docking studies .
  • Synthetic Complexity : Multi-step synthesis (e.g., Suzuki couplings for indole incorporation) results in low yields (~28% in related compounds, as per ), necessitating process optimization.
  • Solubility Limitations: Despite moderate DMSO solubility, aqueous solubility remains poor (<10 µM at pH 7.4), requiring formulation with cyclodextrins or lipid nanoparticles .

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